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CAS No.: 725690-23-3

Cat. No.: B1418115

Get Quote

Executive Summary

The quinazolin-4(3H)-one nucleus is a "privileged structure™ in medicinal chemistry—a
molecular framework capable of providing useful ligands for more than one receptor or enzyme
target by judicious structural modifications. Unlike its fully unsaturated cousin (the quinazoline,
seen in drugs like Gefitinib), the quinazolinone features a carbonyl group at position 4,
imparting distinct hydrogen-bonding capabilities and metabolic stability profiles.

This guide analyzes the bioactive versatility of quinazolinones, focusing on their emerging role
as EGFR inhibitors in oncology and DHFR inhibitors in antimicrobial therapies. It provides a
validated green synthesis protocol and maps the critical Structure-Activity Relationships (SAR)
necessary for rational drug design.

Part 1: Structural Architecture & SAR

The core pharmacophore is the quinazolin-4(3H)-one. Its biological efficacy is dictated by
substitutions at three critical vectors: Position 2, Position 3 (the lactam nitrogen), and the fused
benzene ring (Positions 6/7).
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Critical SAR Nodes

o Position 2: The "Electronic Gate." Substituents here (e.qg., aryl, alkyl) dictate the electronic
environment of the pyrimidine ring and often facilitate pi-stacking interactions with target
proteins.

e Position 3: The "Solubility Handle." Substitution on the nitrogen atom controls lipophilicity
(LogP) and steric fit. Bulky groups here can induce selectivity by clashing with non-target
active sites.

e Position 6/7: The "Pharmacokinetic Modulators." Halogenation (ClI, F, 1) at these positions
frequently enhances metabolic stability and membrane permeability.

Visualization: Quinazolinone SAR Map
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Figure 1: Strategic substitution vectors on the quinazolinone core for optimizing bioactivity.

Part 2: Oncology — The EGFR Frontier

While quinazolines (e.qg., Erlotinib) are established EGFR inhibitors, recent literature highlights
3-methylquinazolinone derivatives as potent inhibitors of wild-type EGFR tyrosine kinase
(EGFRwt-TK).[1]

Mechanism of Action
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Quinazolinones function as ATP-competitive inhibitors. They dock into the ATP-binding pocket
of the EGFR kinase domain.

» Binding Mode: The carbonyl oxygen at C4 and the nitrogen at N1 often act as hydrogen
bond acceptors/donors, interacting with residues such as Met769 and Thr790 in the hinge
region.

o Potency Driver: Recent studies identify that a 3-fluoro-N-substituted benzamide moiety at
Position 2 significantly enhances antiproliferative activity against MCF-7 and A549 tumor
lines.

Visualization: EGFR Inhibition Pathway
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Figure 2: Quinazolinones intercept the EGFR cascade by competitively blocking ATP binding,
preventing autophosphorylation.

Comparative Potency Data

The following table summarizes the IC50 values of a lead quinazolinone derivative (Compound
4d) compared to the standard Gefitinib.

Compound Target IC50 (pM) Mechanism Note

Forms H-bonds with
Quinazolinone 4d EGFRwt-TK 0.053 Lys692 & Lys704
(Inactive State)

Standard Reference

Gefitinib EGFRwt-TK 0.047 _ _
(Quinazoline class)
_ _ Induces G2/M phase
Quinazolinone 4d MCF-7 Cells 0.87
arrest
o Lower potency in this
Gefitinib MCF-7 Cells 6.42

specific cell line

Data Source: Synthesis and preliminary SAR of 3-methylquinazolinone derivatives (2021).[1]

Part 3: Antimicrobial - DHFR Inhibition

Quinazolinones act as non-classical antifolates. They inhibit Dihydrofolate Reductase (DHFR),
an enzyme critical for the synthesis of thymidylate and purines in bacteria.[2]

The Mechanism

Unlike sulfonamides (which inhibit folate synthesis), quinazolinones inhibit folate reduction.
e Target: DHFR enzyme (PDB ID: 2W9S for bacterial strains).[2]

« Interaction: The scaffold mimics the pteridine ring of folic acid. Hydrophobic interactions at
the active site prevent the conversion of dihydrofolate to tetrahydrofolate.
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e Result: DNA synthesis halts, leading to bacterial cell death.

Key Insight: Substitutions at Position 2 with benzylidene or ethylidene moieties have been
shown to increase DHFR affinity significantly, achieving MIC values as low as 0.1 pg/mL
against S. aureus.

Part 4: Validated Green Synthesis Protocol

Method: lodine-Catalyzed Oxidative Cyclization in lonic Liquid. Rationale: Traditional
Niementowski synthesis requires high temperatures and strong acids. This modern protocol
uses [BMIm]BF4 (lonic Liquid) and molecular lodine (12) as a catalyst, offering high yields and
recyclability.[3]

Workflow Diagram
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Figure 3: lodine-catalyzed oxidative synthesis pathway for quinazolinone derivatives.

Step-by-Step Protocol

e Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the
corresponding aldehyde (1.0 mmol) in [BMIm]BF4 (2 mL).

o Catalysis: Add molecular lodine (12) (10 mol%, 25 mg).
e Reaction: Stir the mixture at 80°C.

o Self-Validation Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The
reaction is complete when the amine spot (lower Rf) disappears. Typical time: 2—4 hours.

e Quenching: Cool the reaction mixture to room temperature. Pour into crushed ice (20 g)
containing a small amount of sodium thiosulfate (to quench unreacted iodine).
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« Isolation: The solid product will precipitate. Filter the precipitate and wash with cold water.

 Purification: Recrystallize from Ethanol (95%).

o Purity Check: Measure melting point and compare with literature values.

Part 5: Marketed & Clinical Landscape

The versatility of the scaffold is evidenced by approved drugs across diverse therapeutic areas.

[4]

Drug Name Indication Mechanism Status
Antifolate
Raltitrexed Colorectal Cancer (Thymidylate Marketed
Synthase)
_ o GABA-A Receptor Withdrawn (Abuse
Methaqualone Sedative (Historical) )
Modulator potential)
GABAergic
Afloqualone Muscle Relaxant ] Marketed (Japan)
modulation
Fenquizone Hypertension Diuretic (Thiazide-like)  Marketed
Marketed (Contains
Idelalisib CLL/ Lymphoma PI3Kd Inhibitor Quinazolinone-like
fused core)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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